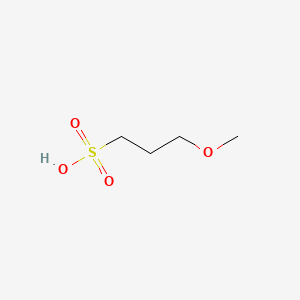![molecular formula C24H14 B1615185 Naphtho[1,2-k]fluoranthene CAS No. 238-04-0](/img/structure/B1615185.png)
Naphtho[1,2-k]fluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Formation and Environmental Presence
Naphtho[1,2-k]fluoranthene is identified as a byproduct in the pyrolysis of catechol, a compound representative of structural entities in solid fuels like coal, wood, and biomass. This process is significant as it provides insights into the formation of polycyclic aromatic hydrocarbons (PAHs), some of which are potent mutagens and carcinogens, during the burning of these materials. The study highlighted the presence of naphtho[1,2-k]fluoranthene among other PAHs in the pyrolysis products, indicating its environmental relevance when solid fuels are burned (Thomas & Wornat, 2008).
Microbial Degradation and Bioremediation
Mycobacterium sp. JS14, isolated from PAH‐contaminated soil, shows the capability to degrade fluoranthene, a PAH related to naphtho[1,2-k]fluoranthene. The degradation involves multiple pathways, leading to products that converge into phthalate catabolism. This study underscores the potential of certain microbes in bioremediating environments contaminated with PAHs, including naphtho[1,2-k]fluoranthene (Lee et al., 2007).
Chemical Synthesis and Structural Studies
Research has been conducted on the synthesis and structural analysis of naphtho[1,2-k]fluoranthene derivatives. One study explores a one-pot synthesis method for benzo[j]fluoranthene derivatives, indicating the chemical versatility and potential applications of fluoranthene derivatives in various fields, such as material science (Tate et al., 2014). Another study examines the local aromaticity in naphtho-annelated fluoranthenes, providing deep insights into their electronic structure and stability, which is crucial for applications in materials science and organic electronics (Radenković et al., 2015).
Environmental Impact and Treatment
The presence and effects of naphtho[1,2-k]fluoranthene in the environment are evident from various studies. For instance, research on wastewater treatment demonstrates the use of oleaginous bacterium Rhodococcus opacus for the biodegradation of PAHs, including naphtho[1,2-k]fluoranthene. The study highlights the potential of biological methods in treating PAH-contaminated wastewater, emphasizing the importance of understanding and mitigating the environmental impact of these compounds (Goswami et al., 2018).
Propriétés
IUPAC Name |
hexacyclo[14.7.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2(15),3,5,7,9,11,13,16,18,20(24),21-dodecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-8-18-15(5-1)11-12-17-13-22-19-9-3-6-16-7-4-10-20(24(16)19)23(22)14-21(17)18/h1-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNJIKOIQLBFSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=CC=CC6=C5C4=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178489 |
Source


|
| Record name | Naphtho(1,2-k)fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphtho[1,2-k]fluoranthene | |
CAS RN |
238-04-0 |
Source


|
| Record name | Naphtho[1,2-k]fluoranthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=238-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphtho(1,2-k)fluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000238040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtho(1,2-k)fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B1615122.png)


